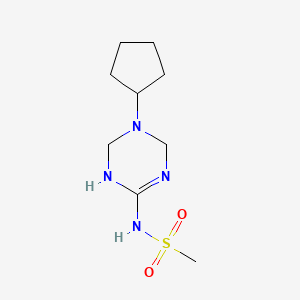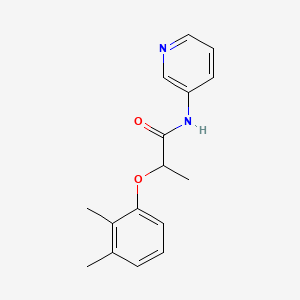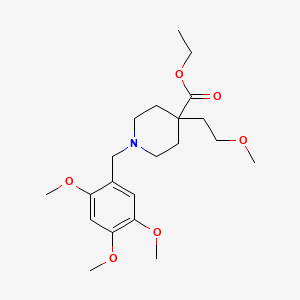![molecular formula C23H27NO2 B6048325 [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as BPAP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist that exhibits high affinity and selectivity for the D2 receptor subtype. In
Mécanisme D'action
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol acts as a selective dopamine D2 receptor agonist, binding to and activating D2 receptors in the brain. This results in increased dopamine release and activation of the mesolimbic dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to increase dopamine release in the striatum and prefrontal cortex, regions of the brain involved in motor function and cognition, respectively. [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol also increases the expression of neurotrophic factors, which promote neuronal growth and survival. In addition, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high affinity and selectivity for the D2 receptor subtype, its ability to cross the blood-brain barrier, and its low toxicity. However, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is a relatively new compound and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
Future research on [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol should focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its pharmacological properties and mechanisms of action. In addition, further studies are needed to determine the long-term safety and efficacy of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, as well as its potential for abuse and dependence. Finally, the development of new analogs of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective dopamine D2 receptor agonists with improved therapeutic potential.
Méthodes De Synthèse
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 2-bromo-1-benzofuran, followed by N-alkylation with 3-piperidinylmethanol. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve motor function and reduce dyskinesia. In schizophrenia, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve cognitive function and reduce negative symptoms. In drug addiction, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Propriétés
IUPAC Name |
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-18-23(13-11-19-7-2-1-3-8-19)12-6-14-24(17-23)16-21-15-20-9-4-5-10-22(20)26-21/h1-5,7-10,15,25H,6,11-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWDSHLFUDFQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)(CCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)

![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)

![[3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B6048305.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)

![2-(4-methoxybenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6048318.png)
![3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6048330.png)
![3-fluoro-N-(1-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6048338.png)
